molecular formula C20H16FNO4 B299029 methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299029
M. Wt: 353.3 g/mol
InChI Key: UBYUKSGLKROAFI-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MFHDM-11, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell proliferation. methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to modulate various signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects
methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in animal models. Additionally, methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to reduce oxidative stress and enhance antioxidant enzyme activity in various tissues. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, the compound has low toxicity and is well-tolerated in animal models. However, one limitation of methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential therapeutic applications. Other areas of research could include investigating the compound's effects on other signaling pathways and its potential use in combination with other therapeutic agents for cancer treatment.

Synthesis Methods

The synthesis of methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 2-fluorobenzaldehyde and 4-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization and condensation reactions to form methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in various scientific research studies. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to reduce inflammation and oxidative stress in animal models, suggesting its potential use in the treatment of inflammatory diseases.

properties

Product Name

methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C20H16FNO4

Molecular Weight

353.3 g/mol

IUPAC Name

methyl (4Z)-1-(2-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)15(11-13-7-9-14(23)10-8-13)19(24)22(12)17-6-4-3-5-16(17)21/h3-11,23H,1-2H3/b15-11-

InChI Key

UBYUKSGLKROAFI-PTNGSMBKSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)O)/C(=O)N1C3=CC=CC=C3F)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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